1-Chloro-4-(4-methoxyphenyl)phthalazine is an organic compound belonging to the class of phthalazines. These compounds are characterized by a fused benzene and pyridazine ring system. It serves as a versatile building block for synthesizing various substituted phthalazine derivatives, which have shown promising biological activities, including anticancer and antioxidant properties [, ].
1-Chloro-4-(4-methoxyphenyl)phthalazine is a synthetic organic compound that belongs to the class of phthalazine derivatives. It features a phthalazine core, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring, and is substituted with a chloro group and a methoxyphenyl group. This compound has garnered attention due to its potential applications in medicinal chemistry and material science.
The compound can be synthesized through various chemical reactions, primarily involving the functionalization of phthalazine derivatives. Its synthesis often involves starting materials that are commercially available or can be derived from simpler organic compounds.
1-Chloro-4-(4-methoxyphenyl)phthalazine can be classified as follows:
The synthesis of 1-Chloro-4-(4-methoxyphenyl)phthalazine typically involves the following steps:
1-Chloro-4-(4-methoxyphenyl)phthalazine can undergo several chemical reactions, including:
These reactions often require specific conditions such as temperature control and the presence of catalysts or bases to facilitate the reaction pathways.
The proposed mechanism may involve:
Further studies are required to elucidate specific interactions and confirm pharmacological activities.
1-Chloro-4-(4-methoxyphenyl)phthalazine has potential applications in various fields:
The phthalazine nucleus—a bicyclic heterocycle featuring two nitrogen atoms—has emerged as a privileged scaffold in modern medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. This moiety serves as the core structural element in several clinically significant agents, particularly in oncology and antimicrobial therapy. The FDA-approved PARP inhibitors olaparib and talazoparib exemplify the therapeutic impact of phthalazine derivatives, leveraging their ability to disrupt DNA repair mechanisms in cancer cells [8]. Beyond oncology, phthalazine-based compounds exhibit broad bioactivity, including antimicrobial [3], antidiabetic [8], antihypertensive [8], and anti-inflammatory effects [8], underscoring their strategic value in drug design.
Recent studies highlight the scaffold’s role in overcoming antimicrobial resistance. Hybrid molecules incorporating phthalazine with thiazole or sulfonamide groups demonstrate enhanced activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa [3]. This synergy arises from:
Table 1: Clinical-Stage Phthalazine Derivatives in Oncology
Drug Name | Therapeutic Target | Indication | Development Status |
---|---|---|---|
Olaparib | PARP-1/2/3 | Ovarian/Breast Cancer | FDA-Approved |
Talazoparib | PARP-1/2 | Metastatic Breast Cancer | FDA-Approved |
Rucaparib | PARP | Ovarian Cancer | FDA-Approved |
1-Chloro-4-(4-methoxyphenyl)phthalazine (CAS# 128615-83-8) exemplifies strategic molecular design within phthalazine chemistry. Its structure integrates three key pharmacophores:
Table 2: Molecular Properties of 1-Chloro-4-(4-methoxyphenyl)phthalazine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₅H₁₁ClN₂O | Elemental Analysis |
Molecular Weight | 270.71 g/mol | Mass Spectrometry |
Topological Polar Surface Area | 35.01 Ų | Computational Modeling |
LogP | 3.46–3.96 | HPLC/Chromatography |
Hydrogen Bond Acceptors | 3 | NMR/X-ray Crystallography |
Melting Point | 146–147°C | Differential Scanning Calorimetry [5] |
This compound serves as a precursor to bioactive derivatives through two primary routes:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7